2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Description
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is a synthetic cathinone derivative characterized by a pentanone backbone substituted with a 4-methylphenyl group at the 1-position and an isopropylamino (1-methylethylamino) group at the 2-position, with a hydrochloride salt. Structurally, it belongs to the family of aminoketones, which are known for their psychoactive properties due to interactions with monoamine transporters (e.g., dopamine, norepinephrine).
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-6-14(16-11(2)3)15(17)13-9-7-12(4)8-10-13;/h7-11,14,16H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJSWLJBOKKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346251 | |
| Record name | 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-68-9 | |
| Record name | 4-Methyl nipp hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL NIPP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XLH55DWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including halogenation and subsequent treatment with hydrochloric acid to yield the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several synthetic cathinones and aminoketones. Key differentiating factors include:
- Aromatic substituents : The 4-methylphenyl group is common in Pyrovalerone derivatives, while compounds like Pentylone feature a 1,3-benzodioxolyl group.
- Amino substituents: The isopropylamino group distinguishes it from pyrrolidinyl (Pyrovalerone), methylamino (4-MPD), and ethylamino (4-MEAP) analogs.
- Backbone modifications: All compared compounds retain the pentanone core, but variations in substituents influence lipophilicity, metabolic stability, and receptor affinity.
Table 1: Structural and Physicochemical Comparison
*Function inferred from structural similarity to Pyrovalerone.
Pharmacological and Metabolic Implications
- Receptor interactions: Pyrovalerone’s pyrrolidinyl group enhances lipophilicity and dopamine/norepinephrine reuptake inhibition compared to isopropylamino or methylamino analogs . The isopropylamino group in the target compound may prolong metabolic half-life relative to shorter-chain amino substituents (e.g., methylamino in 4-MPD) due to steric hindrance .
- Metabolism: 4-MPD and 4-MEAP undergo hepatic N-dealkylation and oxidation in human liver microsomes, with longer alkyl chains (e.g., ethylamino in 4-MEAP) slowing degradation rates .
Analytical and Physicochemical Data
- UV-Vis absorption :
- Stability: Hydrochloride salts of cathinones are typically stable for ≥5 years at -20°C, as seen in Pyrovalerone and Pentylone derivatives .
Biological Activity
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride, commonly referred to as 4-methyl-α-isopropylaminopentiophenone, is a synthetic organic compound characterized by its complex structure, which includes an amino group and a pentanone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1-(4-methylphenyl)-2-(propan-2-ylamino)pentan-1-one; hydrochloride
- CAS Number : 18296-68-9
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.8 g/mol
- Purity : ≥98%
- Storage Conditions : -20°C
The compound's unique combination of functional groups allows it to interact with various biological targets, potentially modulating their activity.
The biological activity of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can lead to modulation of neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Potential Targets:
- Dopamine Receptors : May influence dopaminergic pathways, relevant in mood disorders.
- Serotonin Receptors : Potential modulation of serotonergic transmission.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Neuropharmacological Studies :
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties have shown that derivatives of this compound may exhibit activity against certain bacterial strains, although detailed studies are still required to confirm these findings.
- Antiproliferative Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 4-Methyl-2-pentanone | Similar backbone without amino group | Limited CNS activity |
| 1-(4-Methylphenyl)-2-propanone | Similar aromatic structure | Different pharmacological profile |
| Isopropylamine | Contains the same amino group | Basic amine with no complex structure |
The unique structural features of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride contribute to its distinct biological activities compared to these similar compounds.
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of the compound led to increased locomotor activity and alterations in anxiety-like behaviors. This suggests a potential for use in understanding stimulant effects and their implications for treating attention deficit hyperactivity disorder (ADHD) or similar conditions.
Case Study 2: Antimicrobial Potential
In vitro assays testing various derivatives against Staphylococcus aureus revealed notable antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations. This opens avenues for further exploration into its use as an antimicrobial agent.
Q & A
Advanced Research Question
Hepatic Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor, sampling at 0, 5, 15, 30, and 60 minutes.
LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., N-dealkylation products).
CYP Enzyme Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole, quinidine) to identify metabolic pathways.
Evidence from pharmacopeial impurity profiling (e.g., EP/ USP standards) underscores the need for rigorous metabolite identification .
How can researchers address discrepancies in reported solubility data for this hydrochloride salt?
Advanced Research Question
Contradictory solubility values may stem from polymorphic forms or pH-dependent ionization. Methodological solutions:
Powder X-ray Diffraction (PXRD) : Confirm crystalline form (e.g., anhydrous vs. hydrates).
pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–7.4) using shake-flask methods.
Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media.
Pharmacopeial guidelines recommend ACS-grade solvents and standardized temperature (25°C ± 0.5) for reproducibility .
What strategies mitigate risks of misidentification in commercial or synthesized batches?
Advanced Research Question
Multi-Technique Cross-Validation : Combine NMR, FT-IR, and high-resolution MS (HRMS) for structural confirmation.
Reference Standards : Use USP/EP-certified impurities (e.g., N-oxide derivatives) as chromatographic markers .
Vendor Audits : Require batch-specific COA (Certificate of Analysis) with raw spectral data.
Case studies highlight misidentification of 4-MEAP due to inadequate DEPT NMR analysis, emphasizing the need for DEPT135 to resolve quaternary carbons .
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Advanced Research Question
Stability studies should assess:
- Thermal Degradation : Accelerated aging at 40°C/75% RH for 4 weeks, with HPLC monitoring.
- Photolytic Sensitivity : Store in amber vials; compare degradation under UV vs. visible light.
- Solution Stability : Evaluate in DMSO or PBS (-20°C vs. 4°C).
Pharmacopeial data for related hydrochlorides indicate significant hydrolysis at >30°C, necessitating desiccated storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
